molecular formula C7H7Cl2N B3346860 2,5-Dichloro-3,6-dimethylpyridine CAS No. 125014-98-4

2,5-Dichloro-3,6-dimethylpyridine

Cat. No.: B3346860
CAS No.: 125014-98-4
M. Wt: 176.04 g/mol
InChI Key: CKIXVTGXNLASGL-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-dimethylpyridine ( 125014-98-4) is a high-purity chemical building block for research and development. This compound has a molecular formula of C7H7Cl2N and a molecular weight of 176.04 g/mol . Its defined physical properties, including a melting point of 63 °C and a predicted boiling point of 227.9 °C, make it a reliable and consistent reagent for synthetic chemistry applications . As a dichlorinated and dimethylated pyridine derivative, this compound serves as a versatile synthon or intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This allows researchers to construct more complex molecular architectures. While specific applications for this exact compound are proprietary, analogues with similar dichloro-dimethylpyridine structures are recognized in developing active ingredients . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIXVTGXNLASGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dichloro 3,6 Dimethylpyridine and Its Precursors

De Novo Synthesis Routes

De novo synthesis offers a powerful approach to constructing the pyridine (B92270) skeleton with the desired substitution pattern from simple, acyclic starting materials. These methods typically involve condensation and cyclization reactions to form the heterocyclic ring.

Cyclization Reactions Employing Diketones and Ammonia (B1221849)/Amine Sources

The formation of the pyridine ring by combining dicarbonyl compounds with an ammonia source is a classic and versatile strategy. These reactions build the ring through a series of condensation and cyclization steps.

Hantzsch-Type Pyridine Synthesis and Variants

First reported in 1881 by Arthur Hantzsch, this multicomponent reaction is a cornerstone of pyridine synthesis. wikipedia.org The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source (such as ammonia or ammonium (B1175870) acetate). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.org The driving force for this final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org

The mechanism is understood to proceed through initial condensation steps to form key intermediates. One molecule of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation. A second molecule of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP ring. wikipedia.org

Numerous variants of the Hantzsch synthesis have been developed to accommodate different substitution patterns and improve reaction conditions. nih.gov For instance, the synthesis of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine, a common Hantzsch product, is achieved by reacting ethyl acetoacetate (B1235776) with formaldehyde (B43269) and ammonia. orgsyn.org This dihydropyridine (B1217469) can then be oxidized and subsequently decarboxylated to produce 2,6-dimethylpyridine (B142122). orgsyn.org While the direct synthesis of 3,6-dimethylpyridine precursors via the Hantzsch reaction is less common, the principles of the reaction are broadly applicable for creating a wide array of substituted pyridines. nih.gov

Reactants (β-Ketoester, Aldehyde, Nitrogen Source)Product (1,4-Dihydropyridine)Reference
Ethyl acetoacetate, Formaldehyde, Ammonia1,4-Dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine orgsyn.org
Methyl acetoacetate, o-Methoxybenzaldehyde, Ammonium acetate2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine nih.gov
Ethyl acetoacetate, Benzaldehyde, Ammonium acetateDiethyl-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate rsc.org
Investigations into Green Chemistry Approaches (e.g., Ion-Exchange Resin Catalysis)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for pyridine synthesis. wikipedia.org These approaches focus on using non-toxic catalysts, alternative solvents like water, and energy-efficient conditions such as microwave or ultrasonic irradiation. wikipedia.orgnih.gov

A notable green chemistry approach involves the use of ion-exchange resins as recyclable, heterogeneous catalysts. google.comgoogle.commdpi.com For example, a method for preparing 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine, a related chlorinated pyridine, utilizes a weakly basic ion-exchange resin to catalyze the initial dimerization of ethyl acetoacetate. This process simplifies the reaction work-up, as the catalyst can be recovered by simple filtration, and it avoids the use of more hazardous reagents, making the process more environmentally friendly.

Other green innovations in Hantzsch-type syntheses include conducting the reaction in aqueous micelles, which can enhance reaction rates and yields, or using catalysts like iodine or p-toluenesulfonic acid under mild conditions. wikipedia.orgresearchgate.net

Green Chemistry ApproachCatalyst/MediumConditionsAdvantagesReference
Ion-Exchange Resin CatalysisWeakly basic ion-exchange resinDimerization of ethyl acetoacetateRecyclable catalyst, simple work-up, reduced pollution
Aqueous Micellesp-Toluenesulfonic acid (PTSA) / SDS micellesUltrasonic irradiationHigh yield, use of water as solvent wikipedia.org
Microwave-Assisted SynthesisNone specifiedMicrowave irradiationShort reaction times, high yields, low cost nih.gov

Condensation and Annulation Strategies

Beyond the Hantzsch synthesis, a variety of other condensation and annulation strategies are employed to construct the pyridine ring. Annulation reactions, which involve the formation of a ring onto an existing structure, are particularly powerful for creating complex, fused, and substituted heterocycles. nih.govmit.edumasterorganicchemistry.com

A direct synthesis of 3,5-dimethylpyridine (B147111) (a potential precursor, though the target compound is 3,6-disubstituted) has been reported in a two-step process starting from methacrolein (B123484) and an enol ether like 1-ethoxypropene. nih.govresearchgate.net These components first undergo a hetero-Diels-Alder reaction to form a dihydropyran intermediate. This intermediate is then treated with an ammonia source, such as ammonium chloride, which induces ring-opening followed by ring-closure to form the final 3,5-dimethylpyridine. researchgate.net

The Robinson annulation is another classic ring-forming sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. nrochemistry.comlibretexts.org While typically used for carbocyclic systems, aza-Robinson annulation variants have been developed for synthesizing nitrogen-containing heterocycles. nih.gov These strategies provide access to densely functionalized fused bicyclic amides and other complex pyridine-containing structures. nih.gov

Halogenation and Functionalization of Pyridine Rings

The introduction of halogen atoms onto a pre-formed pyridine ring is a critical step for synthesizing compounds like 2,5-dichloro-3,6-dimethylpyridine. However, the direct electrophilic halogenation of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. chemrxiv.org

Regioselective Chlorination Methodologies

Achieving regioselectivity—the controlled placement of substituents at specific positions—is a key challenge in the chlorination of substituted pyridines. nih.gov Several strategies have been developed to overcome the low reactivity and poor selectivity of direct halogenation.

One of the most effective methods involves the initial conversion of the pyridine to its corresponding pyridine N-oxide . nih.govacs.orgyoutube.com The N-oxide group significantly alters the electronic properties of the ring, activating the C2 and C4 positions towards both electrophilic and nucleophilic attack. researchgate.netrsc.org This activation allows for highly regioselective halogenation under mild conditions. nih.govacs.org For instance, unsymmetrical pyridine N-oxides can be chlorinated with high C2/C6 selectivity using reagents like oxalyl chloride or phosphorus oxychloride in the presence of a base such as 2,6-lutidine or triethylamine (B128534). acs.orgresearchgate.net This approach provides practical access to various 2-halo-substituted pyridines, which are valuable intermediates in medicinal chemistry. nih.govacs.org The reaction tolerates a range of functional groups, and the regioselectivity is often governed by electronic effects, with the chlorine atom typically adding to the more electron-deficient side of the ring. acs.orgacs.org

Another strategy involves the use of directing groups already present on the pyridine ring. Electron-donating groups such as amino (-NH2) or hydroxyl (-OH) groups strongly activate the ring towards electrophilic substitution and can direct incoming electrophiles to specific positions. researchgate.net For example, the chlorination of 2-aminopyridines can be achieved with high regioselectivity using a combination of LiCl as the chlorine source and Selectfluor as an oxidant under mild conditions. rsc.org The specific substitution pattern on the starting aminopyridine heavily influences the final position of chlorination. rsc.org

Substrate TypeReagentsPosition of ChlorinationKey FeaturesReference
Pyridine N-OxideOxalyl chloride, 2,6-lutidineC2 (highly regioselective)Mild conditions (0 °C), high yields, tolerates various functional groups. acs.org
Pyridine N-OxidePhosphorus oxychloride (POCl₃)C2 and C4Common reagent, selectivity can be substrate-dependent. youtube.comacs.org
2-AminopyridinesLiCl, SelectfluorC3, C5 (dependent on other substituents)Mild conditions, regioselectivity depends on substrate's electronic and steric properties. rsc.org
Activated Pyridines (e.g., Hydroxypyridines)N-Chlorosuccinimide (NCS)Positions ortho and para to activating groupUtilizes the directing effect of electron-donating groups. researchgate.net

Introduction of Methyl Substituents

The strategic placement of methyl groups on the pyridine ring is a fundamental aspect of synthesizing this compound. A common precursor for this is 2,6-dimethylpyridine, also known as 2,6-lutidine. One established method for producing 2,6-dimethylpyridine is the Hantzsch pyridine synthesis. orgsyn.orgnih.gov This reaction involves the condensation of an aldehyde (like formaldehyde), a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor (typically ammonia). orgsyn.org

The process can be summarized in the following steps:

Reaction of ethyl acetoacetate with formaldehyde in the presence of a base like diethylamine. orgsyn.org

The resulting intermediate is then treated with ammonia to form 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine. orgsyn.org

This dihydro intermediate is subsequently oxidized using a mixture of nitric and sulfuric acids. orgsyn.org

Finally, saponification and decarboxylation yield 2,6-dimethylpyridine. orgsyn.org

Alternative approaches for synthesizing lutidines exist, such as the gas-phase catalytic synthesis from acetone (B3395972), formaldehyde, and ammonia at high temperatures, though this can lead to lower yields and a mixture of byproducts. google.com Another method involves the reaction of acetone, ammonia, and methanol (B129727) over a silica-alumina catalyst impregnated with metal oxides. This reaction proceeds through the alkylation of acetone by methanol to form methyl ethyl ketone, which then reacts with ammonia and another molecule of acetone before cyclizing.

The introduction of methyl groups can also be achieved through other modern synthetic methods. For instance, a modular approach involves a cascade reaction that includes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to form highly substituted pyridines. nih.gov However, this method has shown limitations when the substituent is a simple methyl group. nih.gov

Synthesis from Advanced Intermediates and Related Pyridine Derivatives

The synthesis of this compound often proceeds through the modification of more complex, pre-existing pyridine structures. These "advanced intermediates" already possess some of the required structural features, which are then further functionalized.

A key intermediate in the synthesis of the target molecule is 3,5-dichloro-2,6-dimethyl-4-pyridinol. This compound can be prepared by the direct chlorination of 2,6-dimethyl-4-pyridinol. The reaction is typically carried out in an aqueous solution of hydrochloric acid, with chlorine gas bubbled through the mixture at temperatures ranging from ambient to 80°C. google.com A molar ratio of at least two moles of chlorine to one mole of 2,6-dimethyl-4-pyridinol is generally preferred to ensure complete conversion. google.com The resulting 3,5-dichloro-2,6-dimethyl-4-pyridinol precipitates as a crystalline solid and can be isolated by filtration. google.com

The precursor, 2,6-dimethyl-4-hydroxypyridine (B130123), can be synthesized and subsequently chlorinated. The chlorination of the hydroxyl group at the 4-position and the adjacent ring carbons can be achieved using chlorinating agents like phosphorus oxychloride and phosphorus pentachloride. google.com

Nicotinonitrile derivatives serve as versatile starting materials for the synthesis of various substituted pyridines. While a direct synthesis of this compound from a nicotinonitrile derivative is not explicitly detailed in the provided search results, the general utility of nicotinonitriles in constructing substituted pyridines is well-established. For example, various 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives have been synthesized through a multi-step process starting from the Friedel-Crafts acylation of 2,5-dichlorothiophene. researchgate.net This highlights the potential of using appropriately substituted nicotinonitriles as precursors, which could then be subjected to chlorination and other functional group manipulations to arrive at the target molecule.

The conversion of one dihalopyridine isomer to another can be a challenging but sometimes necessary synthetic strategy. The direct chlorination of pyridine or chloropyridines often leads to a mixture of isomers. For instance, the chlorination of 2-chloropyridine (B119429) can produce a mixture of dichloropyridines, including 2,3-dichloropyridine (B146566) and 2,5-dichloropyridine (B42133). google.com Separating these isomers can be difficult.

A process for preparing isomer-free 2,5-dichloropyridine has been described, which involves the alkoxylation of 2-chloropyridine, followed by chlorination and subsequent treatment with a Vilsmeier-Haack reagent to facilitate the separation of 2,5- and 2,3-dichloropyridine isomers. google.com While this process focuses on a different dichloropyridine, the principles of isomer separation and potential isomerization under certain reaction conditions are relevant to the synthesis of specifically substituted dihalopyridines like this compound.

Process Optimization and Scale-Up Research for Academic Synthesis

Optimizing the synthesis of complex molecules like this compound for academic or larger-scale production involves careful consideration of reaction conditions, yields, and purification methods. For instance, in the chlorination of 2,6-dimethyl-4-pyridinol, while a range of temperatures can be used, maintaining a specific temperature, such as 25°C, can lead to high yields (e.g., 82%). google.com

The choice of reagents and their stoichiometry is also critical. In the conversion of 2,6-dimethyl-4-hydroxypyridine to 2,6-dimethyl-4-chloropyridine, a specific molar ratio of the starting material to chlorinating agents like phosphorus oxychloride and phosphorus pentachloride (e.g., 1:1.5:0.1) at a defined temperature range (105-110°C) has been found to be effective. google.com

For purification, methods like recrystallization and distillation are commonly employed. In the synthesis of 2,6-dimethylpyridine, fractional distillation is used to obtain the pure product. orgsyn.org For solid products like 3,5-dichloro-2,6-dimethyl-4-pyridinol, filtration followed by washing and recrystallization is a standard purification procedure. google.com

Table of Reaction Parameters for the Synthesis of 3,5-dichloro-2,6-dimethyl-4-pyridinol google.com

ParameterValue
Starting Material2,6-dimethyl-4-pyridinol
Chlorinating AgentChlorine (gas)
SolventAqueous Hydrochloric Acid
Temperature25 °C
Molar Ratio (Chlorine:Starting Material)> 2:1
Yield82%

Chemical Reactivity and Transformation Pathways of 2,5 Dichloro 3,6 Dimethylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridines, particularly those bearing leaving groups like chlorine atoms. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring facilitates nucleophilic attack, a process that can be further influenced by the presence of other substituents.

The presence of two chlorine atoms in 2,5-dichloro-3,6-dimethylpyridine raises the question of regioselectivity in SNAr reactions. The position of nucleophilic attack is dictated by a combination of electronic and steric factors. In substituted dichloropyridines, the regioselectivity of nucleophilic attack can be highly sensitive to the nature and position of other substituents on the ring. For instance, in 2,6-dichloropyridines, the presence of a substituent at the 3-position can direct an incoming nucleophile to either the 2- or 6-position. researchgate.net Studies on related dichloropyrimidine systems have shown that electron-donating groups can alter the preferred site of substitution. wuxiapptec.com

While specific regioselectivity studies on this compound are not extensively detailed in the provided results, the principles governing SNAr reactions on substituted pyridines suggest that the electronic environment created by the methyl groups and the inherent reactivity of the pyridine ring positions will control the outcome of chlorine displacement.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. nih.govnih.gov In this pathway, the nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequently, the leaving group departs, restoring the aromaticity of the ring.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Step Description
1. Nucleophilic Attack The nucleophile adds to the carbon atom bearing a chlorine, forming a negatively charged intermediate (Meisenheimer complex).

| 2. Leaving Group Departure | The chloride ion is eliminated, and the aromaticity of the pyridine ring is restored. |

This table outlines the generally accepted two-step mechanism for SNAr reactions.

Recent research has also proposed the existence of concerted SNAr (cSNAr) mechanisms, where bond formation and bond cleavage occur in a single step, particularly in specific solvent systems or with certain nucleophiles. nih.gov However, the two-step pathway is considered the more common route for most activated SNAr substitutions. nih.gov The specific mechanism for this compound would likely follow the classical two-step pathway, influenced by the stability of the potential Meisenheimer intermediates.

The reactivity of this compound in SNAr reactions is governed by the interplay of electronic and steric effects. The electron-withdrawing nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack. The two methyl groups, being electron-donating, generally decrease the electrophilicity of the pyridine ring, potentially slowing down the reaction compared to an unsubstituted dichloropyridine.

Steric hindrance from the methyl groups adjacent to the chlorine atoms can also influence the rate and regioselectivity of the reaction. researchgate.net For example, a bulky nucleophile might preferentially attack the less sterically hindered chlorine atom. In a study on 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position were found to direct nucleophilic attack towards the 6-position. researchgate.net This suggests that the methyl groups in this compound play a crucial role in directing incoming nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations.

The Suzuki-Miyaura cross-coupling reaction, which typically employs a palladium catalyst to couple an organoboron compound with a halide, is a versatile method for arylation. researchgate.netmdpi.com This reaction has been successfully applied to various substituted chloropyridines. For instance, 2,3,5-trichloropyridine (B95902) undergoes regioselective Suzuki coupling to yield 3,5-dichloro-2-arylpyridines. nih.gov Similarly, 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has been used in regioselective Suzuki-Miyaura reactions. nih.gov

Given these precedents, it is highly probable that this compound can undergo Suzuki-Miyaura coupling. The reaction would likely proceed with the selective substitution of one or both chlorine atoms with an aryl group from a boronic acid or its ester, depending on the reaction conditions. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govresearchgate.net

Typical Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines

Component Example
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄
Ligand Often ligand-free, or phosphine-based ligands
Base Na₂CO₃, K₂CO₃, or other inorganic bases

| Solvent | Aqueous media, DMF, Toluene |

This table provides examples of typical components used in Suzuki-Miyaura cross-coupling reactions involving chloropyridines. researchgate.netnih.gov

Beyond C-C bond formation, cross-coupling reactions can also be used to form C-O and C-N bonds. These reactions are important for the synthesis of a wide range of functionalized molecules. Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for C-N bond formation. While direct examples with this compound were not found, the general applicability of this reaction to aryl chlorides suggests its potential.

Similarly, palladium- or copper-catalyzed C-O coupling reactions could potentially be used to introduce alkoxy or aryloxy groups onto the pyridine ring of this compound. The success of these reactions would depend on finding suitable catalytic systems that can overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

Electrophilic Substitution Reactions

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. The presence of two electron-withdrawing chlorine atoms on this compound further deactivates the ring towards electrophiles. Conversely, the two methyl groups at the 3- and 6-positions are electron-donating and activating.

Oxidation and Reduction Chemistry

N-Oxidation and its Impact on Pyridine Reactivity

The nitrogen atom of the pyridine ring can be readily oxidized to form an N-oxide. This transformation fundamentally alters the electronic properties and reactivity of the heterocyclic ring. thieme-connect.deumich.edu The N-oxide group acts as an oxygen-transfer agent and introduces a 1,2-dipole into the molecule, which has significant implications for its subsequent reactions. thieme-connect.de

Direct oxidation of pyridines to their corresponding N-oxides is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other strong oxidants like dimethyldioxirane (B1199080) (DMD) or hydrogen peroxide in the presence of a catalyst. thieme-connect.deresearchgate.netarkat-usa.org In the case of this compound, the steric hindrance caused by the methyl group at the 6-position could influence the rate of N-oxidation. researchgate.net

The formation of this compound N-oxide would render the C4 position, which is para to the N-oxide function, more susceptible to nucleophilic attack due to the resonance structures that place a positive charge on this carbon. thieme-connect.de Furthermore, the N-oxide can facilitate reactions at the methyl groups through rearrangement or other pathways.

Oxidizing AgentTypical ConditionsReference
meta-Chloroperoxybenzoic acid (m-CPBA)Inert solvent (e.g., CH₂Cl₂) arkat-usa.org
Dimethyldioxirane (DMD)Acetone (B3395972) researchgate.net
Hydrogen Peroxide / Acetic AcidGlacial acetic acid arkat-usa.org
Hydrogen Peroxide / Methyltrioxorhenium (MTO)Catalytic MTO arkat-usa.org

Reductive Dehalogenation Strategies

The chlorine atoms in this compound can be removed through reductive dehalogenation. This process can be valuable for synthesizing related compounds with fewer halogen substituents. Various methods are available for the dehalogenation of aryl halides, which could be applied to this compound.

One common strategy is catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate) and a base (e.g., triethylamine (B128534) or sodium acetate) to neutralize the HCl formed. The conditions can often be tuned to achieve selective mono-dehalogenation or complete dehalogenation.

Advanced reduction processes (ARPs), such as those employing UV light in the presence of sulfite (B76179) (UV/sulfite), have proven effective for the dehalogenation of other polychlorinated aromatic compounds like 2,5-dichloronitrobenzene. bohrium.com These methods generate hydrated electrons, which are powerful reducing agents capable of cleaving carbon-halogen bonds. bohrium.com Other potential methods include reduction with metals like zinc or tin in acidic media.

Cycloaddition and Rearrangement Reactions

While the pyridine ring itself is generally unreactive in Diels-Alder cycloadditions academie-sciences.frmdpi.com, its N-oxide derivative can participate in such reactions. Pyridine N-oxides can act as 1,3-dipoles, undergoing cycloaddition reactions with various dipolarophiles. thieme-connect.de For instance, this compound N-oxide could potentially react with alkynes or alkenes to form bicyclic adducts, which can then undergo further transformations.

Rearrangement reactions are also a known pathway for substituted pyridine N-oxides. For example, allyloxypyridine N-oxides are known to undergo nih.govnih.gov sigmatropic rearrangements. arkat-usa.org Although no specific rearrangement reactions for this compound have been documented, its derivatives could potentially be designed to undergo similar transformations, providing routes to novel molecular scaffolds.

Coordination Chemistry and Ligand Properties

Formation of Metal Complexes

Pyridine and its derivatives are classic ligands in coordination chemistry, binding to metal ions through the lone pair of electrons on the nitrogen atom. wikipedia.org this compound is capable of acting as a ligand, but its coordination properties are significantly influenced by the steric bulk of the methyl group at the C6 position, which is ortho to the coordinating nitrogen atom.

This steric hindrance can prevent the coordination of the ligand to smaller metal centers or can limit the number of ligands that can bind to a single metal. It can also enforce specific geometries in the resulting metal complexes. For example, while complexes of the type [MCl₂(py)₄]ⁿ⁺ (where py = pyridine) are common and typically adopt a trans geometry, a sterically hindered ligand like this compound would likely form complexes with a lower coordination number, such as [MCl₂L₂] (where L is the ligand). wikipedia.org The electronic effects of the chloro and methyl substituents will also modulate the Lewis basicity of the nitrogen atom, thereby affecting the strength of the metal-ligand bond. The study of related 2,6-disubstituted pyridine complexes shows that such steric factors are critical in determining the structure and reactivity of the resulting metal complexes. sigmaaldrich.com

LigandpKa of Conjugate AcidKey Steric FeaturesReference
Pyridine5.25No ortho substituents wikipedia.org
2,6-Dimethylpyridine (B142122) (2,6-Lutidine)6.64Two ortho methyl groups wikipedia.org
2,5-Dimethylpyridine~6.5One ortho methyl group nih.gov
This compound Not reportedOne ortho methyl group, one ortho chloro group-

Research on Chelating Behavior of this compound Remains Limited

Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research specifically detailing the chelating behavior and coordination chemistry of this compound. While the molecular structure of this compound, featuring a pyridine ring with nitrogen as a potential donor atom, suggests the theoretical possibility of it acting as a ligand in the formation of metal complexes, there is currently no readily available scientific data to substantiate this.

Investigations into the chelating properties of analogous pyridine-based ligands are common in the field of coordination chemistry. Typically, research in this area would involve the synthesis of metal complexes by reacting the ligand with various metal salts. Subsequent characterization using techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and magnetic susceptibility measurements would then elucidate the coordination mode of the ligand and the geometry and electronic properties of the resulting complex.

However, for this compound, no such studies appear to have been published in peer-reviewed journals. The existing online information is predominantly from chemical suppliers, which confirms its commercial availability but offers no insight into its chemical reactivity or ability to form coordination compounds. The absence of research in this specific area means that there are no detailed findings, data tables, or established transformation pathways related to its chelating behavior to report at this time. Further experimental investigation would be required to explore and characterize the potential of this compound as a chelating agent.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

In the absence of experimental data, a discussion of crystal packing and intermolecular interactions for 2,5-Dichloro-3,6-dimethylpyridine remains speculative. Typically, the arrangement of molecules in the solid state would be governed by a combination of van der Waals forces and potentially weak halogen...halogen or C-H...Cl hydrogen bonds. The relative positioning of the chloro and methyl substituents on the pyridine (B92270) ring would significantly influence the packing efficiency and the nature of these non-covalent interactions.

For a molecule like this compound, the pyridine ring is expected to be planar. The primary conformational aspects would involve the orientation of the methyl groups relative to the ring. Free rotation of the methyl groups is expected in the gas and liquid phases, but in the crystalline state, they would adopt a fixed conformation to optimize packing and minimize steric hindrance with adjacent molecules. Without experimental crystallographic data, the specific dihedral angles of the methyl groups relative to the pyridine ring in the solid state are unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

A comprehensive search of scientific databases indicates that detailed 1D and 2D NMR spectroscopic data for this compound have not been published. If such data were available, the following would be expected:

¹H NMR: Due to the substitution pattern, the pyridine ring itself does not have any protons directly attached. Therefore, the ¹H NMR spectrum would be expected to show two singlets corresponding to the two non-equivalent methyl groups at positions 3 and 6. The chemical shifts of these singlets would be influenced by the adjacent chloro and nitrogen atoms.

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals: five for the carbon atoms of the pyridine ring and two for the methyl carbons. The chemical shifts of the ring carbons would be significantly affected by the electronegative chlorine atoms and the nitrogen atom.

2D NMR:

COSY (Correlation Spectroscopy): A COSY experiment would not show any correlations, as there are no vicinal protons to couple with each other. youtube.comsdsu.eduepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between the protons of each methyl group and the carbon to which they are directly attached. epfl.chresearchgate.netemerypharma.com This would allow for the unambiguous assignment of the methyl carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would be crucial for assigning the quaternary carbons of the pyridine ring. youtube.comepfl.chresearchgate.netemerypharma.com Correlations would be observed between the methyl protons and the adjacent ring carbons over two and three bonds. For instance, the protons of the methyl group at C-3 would be expected to show correlations to C-2, C-3, and C-4 of the pyridine ring. Similarly, the C-6 methyl protons would show correlations to C-5, C-6, and the nitrogen-bearing C-2.

A hypothetical table of expected NMR data is presented below for illustrative purposes, as no experimental data is available.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Expected HMBC Correlations (from methyl protons)
C2-QuaternaryFrom C6-CH₃
C3-QuaternaryFrom C3-CH₃
C4-QuaternaryFrom C3-CH₃
C5-QuaternaryFrom C6-CH₃
C6-QuaternaryFrom C6-CH₃
3-CH₃SingletMethyl regionC2, C3, C4
6-CH₃SingletMethyl regionC5, C6, C2

This table is a theoretical prediction and is not based on experimental data.

Dynamic NMR studies could potentially be used to investigate the rotational barriers of the methyl groups. However, given that rotation around the C-C single bond is generally fast on the NMR timescale at room temperature, it is unlikely that distinct conformers due to restricted methyl group rotation would be observed unless there is significant steric hindrance or the measurements are performed at very low temperatures. No dynamic NMR studies for this compound have been reported.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups and skeletal vibrations correspond to characteristic absorption or scattering frequencies.

A search of the literature did not yield any specific experimental IR or Raman spectra for this compound. For comparison, the IR and Raman spectra of related compounds like 2,5-lutidine (2,5-dimethylpyridine) and 2,6-lutidine (2,6-dimethylpyridine) have been studied. cdnsciencepub.comnist.govresearchgate.net Based on the structure of this compound, the following characteristic vibrational modes would be anticipated in its spectra:

C-H vibrations: Stretching and bending vibrations of the methyl groups would be expected in the regions of 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Pyridine ring vibrations: The characteristic ring stretching vibrations would occur in the 1400-1600 cm⁻¹ region. The substitution pattern would influence the exact frequencies and intensities of these bands.

C-Cl vibrations: The carbon-chlorine stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. These would likely be strong bands in the IR spectrum.

Without experimental data, a detailed assignment of the vibrational modes for this compound is not possible.

A table of expected IR absorption regions is provided below for general guidance.

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H Stretch (methyl)2850 - 3000
C-H Bend (methyl)1375 - 1465
Pyridine Ring Stretch1400 - 1600
C-Cl Stretch600 - 800

This table is a generalized prediction and is not based on experimental data for the specific compound.

Assignment of Fundamental Vibrational Modes

The molecule, with its C7H7Cl2N formula, has several key functional groups and structural features that give rise to characteristic vibrational bands:

Pyridine Ring Vibrations: The aromatic pyridine ring has a set of characteristic stretching and bending vibrations. The C-C and C-N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the entire ring expanding and contracting, are also expected at lower frequencies.

C-H Vibrations: The single C-H bond on the pyridine ring will have a stretching vibration, typically found around 3000-3100 cm⁻¹. The methyl (CH₃) groups will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range. In-plane and out-of-plane bending vibrations for these C-H bonds occur at lower wavenumbers.

Methyl Group Vibrations: In addition to C-H stretching, the two methyl groups will display characteristic deformation modes, including symmetric (umbrella) and asymmetric bending, as well as rocking and twisting vibrations, which are typically observed in the 1375-1470 cm⁻¹ region.

C-Cl Vibrations: The carbon-chlorine bonds give rise to stretching vibrations that are highly dependent on their position on the aromatic ring. These are typically strong bands in the infrared spectrum and are expected in the 600-800 cm⁻¹ region.

A summary of the expected fundamental vibrational modes for this compound is provided in the table below.

Table 1: Predicted Fundamental Vibrational Modes for this compound This table is generated based on characteristic frequency ranges for the functional groups and structural motifs present in the molecule, as established from spectroscopic studies of related compounds.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100Medium-Weak
C-H Stretch (Asymmetric)-CH₃2950 - 3000Medium-Strong
C-H Stretch (Symmetric)-CH₃2850 - 2900Medium
C=C, C=N StretchPyridine Ring1400 - 1600Strong
CH₃ Asymmetric Deformation-CH₃1430 - 1470Medium
CH₃ Symmetric Deformation-CH₃1370 - 1390Medium
C-Cl StretchAr-Cl600 - 800Strong
Ring Bending/DeformationPyridine RingVarious (below 1000)Medium-Weak

Analysis of Intermolecular Interactions via Vibrational Signatures

Vibrational spectroscopy is a powerful tool for studying non-covalent intermolecular interactions, such as hydrogen bonds, which can influence the physical and chemical properties of a compound. acs.orgmdpi.com In the solid state, molecules of this compound can interact through several mechanisms:

C-H···N Hydrogen Bonds: The aromatic C-H group or the methyl C-H groups can act as weak hydrogen bond donors to the nitrogen atom of an adjacent pyridine ring.

C-H···Cl Hydrogen Bonds: Weak hydrogen bonds can also form between hydrogen atoms (from methyl or ring C-H) and the electronegative chlorine atoms on a neighboring molecule. mdpi.com

Halogen Bonding: Interactions can occur between the chlorine atoms and the nitrogen atom of a nearby pyridine ring (N···Cl halogen bond). researchgate.net

π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

These intermolecular forces cause subtle shifts in the vibrational frequencies. For instance, the formation of a C-H···N or C-H···Cl hydrogen bond typically leads to a red shift (a shift to lower frequency) and broadening of the C-H stretching band. rsc.org The magnitude of this shift can provide an indication of the strength of the interaction. mdpi.com By comparing the spectra of the compound in a non-polar solvent (where it exists as isolated molecules) with its solid-state spectrum, these shifts can be identified, allowing for a detailed analysis of the intermolecular forces that govern its crystal packing.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. longdom.org

High-Resolution Mass Spectrometry for Exact Mass and Molecular Formula

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio of an ion with very high accuracy, typically to within a few parts per million (ppm). longdom.orgnih.gov This precision allows for the determination of the exact mass of a molecule, which can then be used to deduce its unique elemental composition. thermofisher.com

For this compound, the molecular formula is C₇H₇Cl₂N. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N), the theoretical monoisotopic mass can be calculated.

Table 2: Calculation of Theoretical Exact Mass for C₇H₇Cl₂N

Element Isotope Count Exact Mass (Da) Total Mass (Da)
Carbon¹²C712.00000084.000000
Hydrogen¹H71.0078257.054775
Chlorine³⁵Cl234.96885369.937706
Nitrogen¹⁴N114.00307414.003074
Total Theoretical Exact Mass 174.995655

An HRMS measurement that yields a mass very close to 174.9956 Da would confirm the elemental formula C₇H₇Cl₂N, distinguishing it from other potential compounds with the same nominal mass of 175 Da. nih.gov The presence of two chlorine atoms would also be confirmed by the characteristic isotopic pattern, with a peak for the ion containing two ³⁵Cl atoms (M), a peak for the ion with one ³⁵Cl and one ³⁷Cl (M+2), and a smaller peak for the ion with two ³⁷Cl atoms (M+4), in an approximate ratio of 9:6:1.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a valuable tool for structural confirmation. libretexts.org

For this compound (molecular weight ~175 Da for the most abundant isotopes), the following fragmentation pathways are expected:

Molecular Ion Peak (M⁺˙): A peak corresponding to the intact molecule radical cation would be observed at m/z ≈ 175 (with the characteristic M+2 and M+4 peaks for the chlorine isotopes). Aromatic rings are stable, so this peak is expected to be present. libretexts.org

Loss of a Methyl Radical (M-15): A common fragmentation for methylated compounds is the loss of a methyl group (•CH₃), leading to a fragment ion at m/z ≈ 160.

Loss of a Chlorine Atom (M-35): Cleavage of a C-Cl bond would result in the loss of a chlorine radical (•Cl), producing a fragment ion at m/z ≈ 140.

Loss of HCl (M-36): Elimination of a neutral hydrogen chloride molecule is also a possible pathway, which could lead to a fragment at m/z ≈ 139.

Ring Fragmentation: At higher energies, the stable pyridine ring itself can break apart, leading to smaller fragment ions.

The analysis of these fragments helps to piece together the original structure, confirming the presence and location of the methyl and chloro substituents.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (approx.) Proposed Fragment Fragmentation Pathway
175 / 177 / 179[C₇H₇Cl₂N]⁺˙Molecular Ion
160 / 162[C₆H₄Cl₂N]⁺Loss of •CH₃
140 / 142[C₇H₇ClN]⁺Loss of •Cl
139 / 141[C₇H₆ClN]⁺˙Loss of HCl

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules, the most important transitions are typically n→π* and π→π*. libretexts.org

The pyridine ring in this compound is a conjugated π-system containing a nitrogen heteroatom with a non-bonding pair of electrons (n-electrons). Therefore, its UV-Vis spectrum is expected to show:

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For the pyridine ring, these transitions usually occur below 280 nm. libretexts.orgnist.gov

n→π Transitions:* This transition involves promoting an electron from a non-bonding orbital (on the nitrogen atom) to an antibonding π* orbital. These transitions are generally of much lower intensity than π→π* transitions and occur at longer wavelengths (lower energy). libretexts.org

The substituents on the pyridine ring influence the energy of these transitions and thus the wavelength of maximum absorbance (λ_max_).

Methyl Groups (-CH₃): As electron-donating groups, they typically cause a small bathochromic shift (a shift to longer wavelengths).

Chlorine Atoms (-Cl): Chlorine atoms have a dual effect. They are electron-withdrawing through induction but can donate electron density through resonance via their lone pairs. This combination, along with their ability to extend conjugation, often results in a bathochromic shift of the π→π* bands. acs.org

Compared to unsubstituted pyridine (which has a π→π* band around 251 nm), the combined effect of the two methyl and two chloro groups in this compound is expected to cause a significant red shift in its main absorption bands. The n→π* transition, being sensitive to the electronic environment of the nitrogen atom, would also be affected.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular properties of substituted pyridines. These methods offer a balance between computational cost and accuracy, making them suitable for studying systems like 2,5-Dichloro-3,6-dimethylpyridine.

Geometry Optimization and Energetic Stability

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted pyridines, methods like DFT with the B3LYP functional and various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)) are commonly used to calculate bond lengths, bond angles, and dihedral angles. ambeed.com

The energetic stability of the molecule can be assessed through frequency calculations after geometry optimization, which confirm that the structure is a true minimum (i.e., has no imaginary frequencies). The total electronic energy obtained from these calculations is a measure of the molecule's stability.

Table 1: Predicted Geometrical Parameters for a Representative Substituted Pyridine (B92270) (Based on general DFT studies) (Note: This table is illustrative and not specific to this compound)

Parameter Typical Calculated Value (DFT/B3LYP)
C-N Bond Length ~1.34 Å
C-C Bond Length (in ring) ~1.39 Å
C-Cl Bond Length ~1.74 Å
C-C (ring-methyl) Bond Length ~1.51 Å
C-N-C Bond Angle ~117°

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital most likely to accept an electron, indicating electrophilic character. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For substituted pyridines, the energies of these frontier orbitals are heavily influenced by the nature and position of the substituents. Electron-withdrawing groups like chlorine lower the energy of both HOMO and LUMO, while electron-donating groups like methyl raise them. In this compound, the interplay of these groups would determine the ultimate energy levels and reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For substituted pyridines, the most negative potential is often located near the nitrogen atom, indicating its potential as a site for electrophilic attack. The regions around the electron-withdrawing chlorine atoms would exhibit a more positive potential, marking them as potential sites for nucleophilic attack. Computational studies on related platinum-picoline complexes show that the minimum ESP values are sensitive to the position of substituents, which in turn affects the molecule's interaction sites.

Table 2: Illustrative Frontier Orbital Energies for Substituted Pyridines (Note: Values are representative and not specific to this compound)

Compound System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Pyridine -6.7 to -7.0 -0.3 to -0.5 ~6.4
Electron-Donating Substituted Pyridine -6.2 to -6.5 -0.1 to -0.3 ~6.1

Prediction and Interpretation of Spectroscopic Data (Vibrational, NMR, UV-Vis)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation and analysis of compounds.

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with experimental data, specific vibrational modes (e.g., C-H stretch, C-Cl stretch, ring breathing modes) can be assigned. For substituted pyridines, the calculated frequencies for Pt-picoline compounds have been shown to shift based on the substitution pattern, which aligns well with experimental infrared spectra.

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can provide theoretical chemical shifts that show good correlation with experimental values, especially when solvent effects are included. ambeed.com For chloropyrimidines, a related class of heterocycles, quantum chemistry-based approaches were found to be highly precise for predicting ¹H chemical shifts and resolving regioisomeric mixtures.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis). It predicts the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, which are typically from HOMO to LUMO or other low-lying unoccupied orbitals. Studies on styrylpyridines have shown that TD-DFT calculations can reliably predict λ_max values, with the choice of functional and basis set affecting the accuracy. The electronic transitions in this compound would be influenced by the combined electronic effects of its chloro and methyl substituents.

Reaction Mechanism and Selectivity Modeling

Computational modeling is invaluable for investigating reaction mechanisms, particularly for complex processes like Nucleophilic Aromatic Substitution (S_NAr), a key reaction type for halo-pyridines.

Computational Studies of S_NAr Regioselectivity and Transition States

S_NAr reactions on polysubstituted pyridines can lead to multiple regioisomers. Computational chemistry is used to predict which position is most likely to be attacked by a nucleophile. This is often achieved by calculating the stability of the potential intermediates (Meisenheimer complexes) or the activation energies of the transition states for each possible reaction pathway.

For dihalopyridines and related heterocycles, the regioselectivity is governed by the electronic properties of the ring and its substituents. Studies on 3,5-dichloropyrazines revealed that nucleophilic attack occurs preferentially at the 5-position when an electron-withdrawing group is at the 2-position, and at the 3-position when an electron-donating group is present. This selectivity was rationalized using computational models based on the Fukui index and transition state energies. For this compound, a nucleophile could potentially attack at either the C2 or C5 position. DFT calculations of the transition state energies for both pathways would be necessary to predict the major product. The analysis would consider the stabilization of the negative charge in the transition state by the electron-withdrawing nitrogen and chloro-substituents, balanced against the steric hindrance from the adjacent methyl groups.

Recent models use descriptors like the LUMO energy and Molecular Electrostatic Potential (ESP) at the reaction center to predict S_NAr reactivity and site selectivity with high accuracy.

Reaction Pathway Elucidation

Beyond predicting selectivity, computational studies can elucidate the entire reaction pathway. This involves mapping the energy profile of the reaction, identifying all intermediates and transition states that connect the reactants to the products. It can also help distinguish between different possible mechanisms, such as a stepwise mechanism involving a stable Meisenheimer complex versus a concerted S_NAr mechanism where bond formation and bond breaking occur simultaneously.

Computational studies on various haloarenes have shown that the nature of the leaving group can influence the mechanism; reactions with fluoride (B91410) as a leaving group often proceed via a stable intermediate, while those with chloride or bromide may favor a concerted pathway. For a molecule like this compound, computational modeling could clarify whether its S_NAr reactions proceed through a stepwise or concerted mechanism, providing a detailed, atomistic understanding of the transformation.

Intermolecular Interaction Studies

No studies detailing the formation, stability, or dynamics of charge transfer complexes involving this compound as either an electron donor or acceptor have been found in the surveyed literature. Research on charge-transfer complexes often involves molecules with strong electron-donating or electron-withdrawing groups, but the specific interactions for this compound have not been reported.

There is no available research on the hydrogen bonding capabilities or the resulting network structures of this compound. Such analyses would typically involve identifying hydrogen bond donors and acceptors and examining their arrangement in solid-state or solution, but this has not been documented for this compound.

Conformational Analysis and Potential Energy Surfaces

No literature was found that describes the conformational landscape or potential energy surface of this compound. Conformational analysis would explore the rotation of the methyl groups and any potential non-planarity of the pyridine ring, but these aspects remain uninvestigated.

Computational Approaches to Crystal Structure Prediction and Polymorphism

There are no published attempts at predicting the crystal structure of this compound using computational methods. Furthermore, no experimental or theoretical studies on its potential polymorphism—the ability to exist in multiple crystal forms—were discovered.

Research Applications in Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

As a polyfunctionalized heterocycle, 2,5-Dichloro-3,6-dimethylpyridine is a valuable starting material for constructing more elaborate molecular structures. Its utility stems from the ability to selectively functionalize the different positions on the pyridine (B92270) ring.

The presence of two chlorine atoms allows for sequential and regioselective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. While literature on this specific isomer is limited, the general reactivity of dichloropyridines suggests that the chlorine at the 2-position is typically more reactive towards palladium-catalyzed substitution than the one at the 5-position.

Research on related dihalopyridines demonstrates that such selective couplings are feasible, enabling the introduction of a wide array of substituents (e.g., aryl, alkyl, alkynyl, and amino groups). researchgate.net This step-wise approach is fundamental to creating a library of diversely substituted pyridines from a single starting block.

Furthermore, the core structure can be elaborated into different heterocyclic systems. For instance, derivatives of this compound have been used to synthesize more complex molecules incorporating other heterocyclic motifs, such as oxadiazoles. One such documented derivative is Pyridine, 2,5-dichloro-3-[5-(3,4-dimethoxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethyl-. chemicalbook.com This indicates that the substituents on the pyridine ring can be chemically modified to build entirely new ring systems, showcasing its role as a versatile precursor.

The ability to build upon the this compound core makes it an attractive scaffold for constructing complex molecular architectures. Polysubstituted pyridines are integral to the design of supramolecular structures, cage molecules, and compounds with specific electronic or optical properties. nih.gov The step-wise functionalization allows for the precise assembly of intricate three-dimensional structures. By combining cross-coupling reactions with transformations of the methyl groups, chemists can access a vast and underexplored chemical space, leading to novel materials and molecular probes. nsf.gov

Role as a Ligand or Catalyst Component in Transition Metal Catalysis

Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen lone pair. rsc.org Dimethylpyridines, often referred to as lutidines, are particularly notable. The steric hindrance provided by the two methyl groups in compounds like 2,6-lutidine makes them useful as non-nucleophilic bases in organic synthesis. chemicalbook.com

In the case of this compound, the combination of two methyl groups and two chloro-substituents would create a unique steric and electronic environment around the nitrogen atom. While not widely documented as a ligand, its structure suggests potential applications. The electron-withdrawing nature of the chlorine atoms would decrease the basicity of the pyridine nitrogen compared to a simple lutidine. This modified electronic character could be advantageous in tuning the properties of a metal catalyst for specific transformations, potentially influencing the catalyst's activity, selectivity, and stability.

Intermediate in Agrochemical Research and Development

Chlorinated pyridine derivatives are critical intermediates in the agrochemical industry, forming the backbone of many commercial herbicides, fungicides, and insecticides. nih.govsemanticscholar.org The specific substitution pattern of these intermediates is crucial for the biological activity of the final product.

The structural features of this compound make it a compound of significant interest in agrochemical research. Its close analogue, 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine , is the active ingredient in a feed additive used to control coccidiosis, a parasitic disease in poultry. google.com The synthesis of this and other agrochemicals often involves the chlorination of a dimethylpyridine precursor.

Given this precedent, this compound serves as a valuable intermediate for synthesizing novel research compounds. The chlorine atoms can be displaced by other functional groups to generate a variety of derivatives for biological screening. For example, trifluoromethylpyridines, which are synthesized from chlorinated pyridine precursors, are key structural motifs in numerous modern agrochemicals. nih.gov

Structure-activity relationship (SAR) studies are fundamental to the design of new and effective agrochemicals. These studies involve the systematic modification of a lead compound to understand how different chemical features affect its desired properties. The this compound scaffold is an ideal platform for such investigations.

Chemists can systematically replace the chlorine atoms with various other substituents to probe the effect of electronics and sterics at the 2- and 5-positions. For example, replacing a chlorine atom with a methoxy, trifluoromethyl, or cyano group would drastically alter the molecule's properties. Similarly, the methyl groups could be modified, for instance, by oxidation to carboxylic acids or by halogenation, to explore the importance of these positions for molecular recognition by a biological target. This systematic approach, based on the chemical design of derivatives from a common scaffold like this compound, is essential for optimizing the performance of new active ingredients.

Applications in Advanced Materials and Polymer Chemistry

Monomer in Polymer Synthesis

While direct experimental evidence for the use of this compound as a monomer in polymerization is not extensively documented in publicly available research, its classification as a "Polymer Science Material Building Block" by some chemical suppliers suggests its potential in this field. bldpharm.com The chlorine atoms on the pyridine ring can potentially serve as leaving groups in polycondensation reactions, such as Suzuki or Stille coupling, to form conjugated polymers. These polymers are of interest for their potential electronic and photonic properties.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomer ExamplePotential Polymer Backbone
Suzuki CouplingAromatic Diboronic AcidAlternating Pyridine-Aryl
Stille CouplingOrganotin CompoundAlternating Pyridine-Aryl
Buchwald-Hartwig AminationDiaminePoly(aminopyridine)

This table represents theoretical polymerization pathways based on the known reactivity of similar chlorinated aromatic compounds.

Materials with Specific Optoelectronic Properties

The optoelectronic properties of pyridine derivatives are a subject of significant research interest. nih.govacs.orgrsc.org Pyridine-containing materials have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. nih.govacs.orgrsc.org The electron-withdrawing nature of the pyridine nitrogen atom, combined with the electronic effects of the chloro and methyl substituents in this compound, could lead to materials with tailored energy levels and charge-transport properties.

For instance, the incorporation of substituted pyridine rings into larger conjugated systems can influence the HOMO and LUMO energy levels, thereby tuning the emission color and efficiency of light-emitting materials. nih.gov The specific substitution pattern of this compound may offer a unique combination of electronic and steric effects that could be exploited in the design of novel optoelectronic materials. Research on other substituted pyridines has shown that the emission properties can be finely tuned by altering the substituents on the pyridine ring. nih.gov

Development of Analytical Methodologies for Detection and Quantification

The ability to accurately detect and quantify this compound is crucial for its potential use in research and any future applications. Standard analytical techniques can be adapted for its analysis.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of organic compounds like this compound. While specific methods for this compound are not widely published, general principles for the analysis of chlorinated and methylated pyridines can be applied.

HPLC: A reverse-phase HPLC method would likely be suitable, using a C18 or similar nonpolar stationary phase and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection could be achieved using a UV detector, as the pyridine ring is a chromophore. Chemical suppliers of this compound often provide HPLC data as a measure of purity. bldpharm.comambeed.com

GC-MS: GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. A standard nonpolar or medium-polarity capillary column could be used for separation. The mass spectrometer would provide definitive identification based on the compound's mass spectrum, which would show a characteristic molecular ion peak and fragmentation pattern resulting from the loss of chlorine and methyl groups.

Table 2: Generalized Chromatographic Conditions for Analysis

TechniqueColumn TypeMobile/Carrier GasDetector
HPLCC18 Reverse-PhaseAcetonitrile/Water GradientUV-Vis
GC-MS5% Phenyl PolysiloxaneHeliumMass Spectrometer

This table provides a general guideline for developing analytical methods for this compound based on standard practices for similar compounds.

Spectrophotometric Methods for Quantitative Determination in Research Matrices

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantitative determination of this compound in solutions, provided there are no interfering substances that absorb at the same wavelength. The pyridine ring exhibits characteristic UV absorbance. The position and intensity of the absorption maximum (λmax) would be influenced by the chloro and methyl substituents. A calibration curve based on standards of known concentration would be necessary for accurate quantification.

Environmental Chemical Transformations and Remediation Research

Information on the environmental degradation of this specific compound is scarce. However, research on other chlorinated aromatic compounds, such as the herbicide 2,4-D, and dimethyl phthalate (B1215562) esters, provides insights into potential environmental pathways. nih.govresearchgate.netnih.gov The degradation of such compounds in the environment can occur through biotic (microbial) and abiotic (e.g., photolysis) processes.

The chlorine and methyl substituents on the pyridine ring of this compound would influence its environmental behavior. The chlorine atoms generally increase the recalcitrance of aromatic compounds to microbial degradation. However, some microorganisms have been shown to be capable of dechlorinating chlorinated pyridines under specific conditions. The methyl groups may also affect the rate and pathway of degradation.

Further research would be necessary to determine the specific half-life of this compound in different environmental compartments (soil, water, air) and to identify any potential transformation products. Understanding these processes is essential for developing effective remediation strategies should environmental contamination occur.

Photochemical and Chemical Degradation Pathways

The environmental persistence and degradation of substituted pyridines are of significant interest. While specific studies on the photochemical and chemical degradation pathways of this compound are not extensively documented in publicly available literature, the degradation behavior of related chlorinated and methylated pyridines provides valuable insights into its likely fate.

The presence of chlorine atoms on the pyridine ring is known to significantly influence its resistance to degradation. Halogenation, in general, tends to increase the recalcitrance of organic compounds to microbial degradation. wikipedia.org For instance, monochlorinated and dichlorinated pyridines have been observed to be more resistant to microbiological degradation in soil and liquid media compared to unsubstituted pyridine, with estimated times for complete degradation exceeding 30 days. wikipedia.org The introduction of a halogen moiety appears to retard the initial enzymatic attack that initiates the degradation cascade. wikipedia.org

Similarly, methylation can also affect the rate of biodegradation. While pyridine itself can be a source of carbon and nitrogen for some microorganisms, methylation can slow down the degradation of the pyridine ring. nih.gov The position of the methyl groups can influence the degree of this retardation.

The combined presence of both chloro and methyl substituents on the pyridine ring of this compound suggests a considerable resistance to natural degradation processes. The fate of such compounds in the environment is a function of both abiotic processes, such as photochemical transformations, and biotic processes, including biological degradation. tandfonline.com

Photochemical degradation, driven by sunlight, is a potential abiotic pathway. However, studies on other chlorinated aromatic compounds, like the herbicide 3,6-dichloropicolinic acid, have shown that UV irradiation does not always lead to complete mineralization into environmentally benign products. Instead, a variety of photolysis products can be formed. The reaction of chlorine-based disinfectants with organic matter can also lead to the formation of various disinfection by-products (DBPs), many of which can be more toxic than the parent compound. nih.gov

Given the stability of the chlorinated pyridine structure, it is plausible that the degradation of this compound, whether through photochemical or microbial pathways, would proceed slowly and potentially result in the formation of persistent intermediates. The initial steps would likely involve either the cleavage of the C-Cl bond or the oxidation of the methyl groups, followed by the eventual opening of the pyridine ring. However, without specific experimental data, these proposed pathways remain speculative.

Table 1: Degradation of Related Pyridine Derivatives

CompoundDegradation ConditionObservation
2-Chloropyridine (B119429)Microbiological degradation in soil/liquid mediaResistant to degradation, with complete degradation taking >30 days. wikipedia.org
2,6-Lutidine (2,6-dimethylpyridine)Microbiological degradation in soilSignificantly more resistant to degradation than picoline isomers or 2,4-lutidine. nih.gov
3,6-Dichloropicolinic acidPhotochemical degradation (UV irradiation)Incomplete degradation, formation of multiple photolysis products.

This table presents data for related compounds to infer the potential degradation behavior of this compound, as direct data is not available.

Use as a Chelating Agent for Metal Ion Removal Studies

The pyridine moiety, with its nitrogen atom containing a lone pair of electrons, is a well-known coordinating agent for various metal ions. This property forms the basis for the use of pyridine-containing ligands as chelating agents in diverse applications, including the removal of metal ions from solutions. The substituents on the pyridine ring can significantly modulate the electron density on the nitrogen atom and the steric accessibility, thereby influencing the stability and selectivity of the resulting metal complexes.

The electronic effects of the substituents play a crucial role. The two chlorine atoms, being electron-withdrawing groups, are expected to decrease the electron density on the pyridine ring, including the nitrogen atom. This would generally lead to a weaker coordination bond with metal ions compared to unsubstituted pyridine. Conversely, the two methyl groups are electron-donating, which would tend to increase the electron density on the ring and enhance the coordinating ability of the nitrogen atom. The net effect of these opposing electronic influences on the chelation strength would depend on their relative positions and the specific metal ion involved.

Furthermore, the steric hindrance caused by the two methyl groups adjacent to the nitrogen atom (in the 2 and 6 positions, assuming a typo in the provided name and referring to a more common substitution pattern for synthesis) or in other positions could also affect the formation of metal complexes.

The potential for this compound to act as a chelating agent is supported by research on other substituted pyridines. For instance, bifunctional 2,6-disubstituted pyridine compounds have been developed as strong metal chelators. google.com In these systems, the pyridine ring serves as the core chelating moiety, and additional functional groups are introduced to enhance the binding affinity and selectivity for specific metal ions. google.com Hydroxypyridinones are another class of pyridine-based chelators with high affinity for hard metal ions like Fe(III) and Al(III). nih.gov

The synthesis of metal complexes with various substituted pyridine ligands has been extensively studied, demonstrating the versatility of the pyridine scaffold in coordination chemistry. nih.govresearchgate.net These studies often involve the reaction of a metal salt with the pyridine-based ligand in a suitable solvent to yield the corresponding metal complex. nih.gov The characterization of these complexes typically involves techniques such as infrared spectroscopy, UV-visible spectroscopy, and magnetic susceptibility measurements to determine the coordination mode and geometry. nih.govresearchgate.net

Table 2: Metal Chelation by Substituted Pyridine Derivatives

LigandMetal Ion(s)Application/Observation
Bifunctional 2,6-disubstituted pyridinesVarious metal ionsDesigned as strong metal chelators for use as labels in biological systems. google.com
HydroxypyridinonesFe(III), Al(III)High affinity for hard metal ions, used in metal decorporation applications. nih.gov
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Cu(II), Zn(II), Cd(II), Sn(II)Forms stable complexes, acting as a bidentate ligand. nih.gov
2,5-Diamino-1,3,4-thiadiazoleCu(II), Co(II), Ni(II)Forms octahedral metal complexes with enhanced antimicrobial activity. nih.gov

This table showcases the chelation properties of various pyridine-related structures to illustrate the potential of this compound in metal ion interaction, as direct data is not available.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Routes and Green Chemistry Initiatives

The traditional synthesis of pyridine (B92270) derivatives often involves multi-step processes with harsh reaction conditions and the use of hazardous reagents. beilstein-journals.org Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.

Green Chemistry Approaches: The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous substances, are paramount. mlsu.ac.in For the synthesis of dichlorinated pyridines, this could involve exploring catalytic systems that minimize waste and energy consumption. A patented method for a related compound, 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine, utilizes a weakly basic ion-exchange resin as a reusable catalyst, simplifying the process and reducing pollution. google.com This "green preparation method" highlights a move away from traditional, more environmentally taxing synthetic protocols. google.com

Novel Catalysts and Reaction Media: The development of novel catalysts is a cornerstone of modern organic synthesis. Research into metal-catalyzed cross-coupling reactions, for instance, could provide more direct and selective routes to functionalized pyridines. Furthermore, the use of greener solvents, such as water or bio-based solvents, is a key area of investigation to reduce the environmental impact of chemical processes. mdpi.com Microwave-assisted synthesis, which can accelerate reaction rates and improve yields, also presents a promising avenue for the efficient production of pyridine derivatives. mdpi.com

Exploration of Novel Reactivity Patterns and Derivatizations

The two chlorine atoms and two methyl groups on the pyridine ring of 2,5-Dichloro-3,6-dimethylpyridine offer multiple sites for chemical modification, opening the door to a wide array of new derivatives with potentially unique properties.

Selective Functionalization: A key challenge and area of opportunity lies in the selective functionalization of the pyridine ring. Developing methods to selectively substitute one chlorine atom over the other, or to functionalize the methyl groups, would significantly expand the accessible chemical space. This could involve leveraging subtle differences in the electronic and steric environment of the reactive sites.

Synthesis of Complex Heterocycles: Dichlorinated pyridines can serve as versatile building blocks for the synthesis of more complex heterocyclic systems. For example, they can be used in the preparation of pyridazinones and other fused-ring structures. nih.gov The exploration of cycloaddition reactions and other multicomponent reactions involving this compound could lead to the discovery of novel scaffolds with interesting biological or material properties.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and the discovery of new reactivity. Advanced analytical techniques are indispensable tools in this endeavor.

In-situ Monitoring: Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products during a chemical reaction. This allows for a detailed understanding of the reaction pathway and can help in identifying and characterizing transient species.

Hyphenated Techniques: The combination of separation techniques with spectroscopic detection, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is powerful for analyzing complex reaction mixtures. These techniques can be used to identify byproducts and impurities, providing valuable insights into reaction selectivity and efficiency.

Integration of Machine Learning and AI in Predicting Properties and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from the prediction of molecular properties to the design of synthetic routes. researchgate.netnih.govyoutube.com

Property Prediction: Machine learning models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new molecules. aip.orgresearchgate.net For pyridine derivatives, this could include predicting properties like solubility, toxicity, and reactivity. Such models can help in prioritizing synthetic targets and avoiding the synthesis of compounds with undesirable properties. aip.orgresearchgate.net For instance, ML models have been developed to predict the catalytic activity of pyridine-containing metal complexes and the site selectivity of reactions on pyridine rings. nih.govresearchgate.net

Reaction Outcome Prediction: Machine learning models can also be used to predict the outcome of a chemical reaction, including the major product and the reaction yield. These models learn the complex relationships between reactants, reagents, and reaction conditions to make their predictions. rsc.org

Development of New Applications in Specialized Chemical Fields

While the current applications of this compound may be limited, its unique structure suggests potential for use in various specialized fields.

Materials Science: The presence of halogen atoms makes this compound a potential precursor for the synthesis of novel polymers and functional materials. Halogenated aromatic compounds can exhibit interesting electronic and photophysical properties, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Agrochemicals and Pharmaceuticals: Pyridine-based structures are common in many agrochemicals and pharmaceuticals. nih.gov The specific substitution pattern of this compound could be explored for the development of new herbicides, fungicides, or insecticides. In medicinal chemistry, it could serve as a scaffold for the synthesis of new drug candidates. mdpi.com The dichlorinated thiophene (B33073) moiety, for example, has been incorporated into pyridine derivatives with cytotoxic activity. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2,5-Dichloro-3,6-dimethylpyridine, and how can purity be optimized?

Synthesis typically involves halogenation and alkylation of pyridine derivatives. For example, chlorination of 3,6-dimethylpyridine using phosphorus oxychloride (POCl₃) under reflux, followed by regioselective substitution at the 2- and 5-positions. Purification is critical: column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts, while recrystallization in ethanol improves crystallinity. Monitoring via thin-layer chromatography (TLC) and GC-MS ensures intermediate purity .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C3/C6, chlorine at C2/C5). Deshielded aromatic protons near electronegative substituents are diagnostic .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths/angles and confirming stereochemistry. For example, SHELXL resolves disorder in methyl groups .
  • FTIR : Stretching frequencies for C-Cl (~550 cm⁻¹) and C-N (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) calculate frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinity. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) . The Colle-Salvetti correlation-energy formula, adapted for gradient expansions, models electron density and local kinetic energy to predict reactivity .

Q. What mechanistic insights explain nucleophilic substitution reactions at the chlorine sites?

Kinetic studies under varying solvents (e.g., DMF vs. THF) and temperatures reveal SNAr (nucleophilic aromatic substitution) mechanisms. Electron-withdrawing methyl groups meta to chlorine enhance electrophilicity. Isotopic labeling (e.g., ³⁶Cl) tracks substitution rates, while DFT simulations map transition states and activation barriers .

Q. How does this compound participate in supramolecular assembly?

Non-covalent interactions (e.g., Cl···H-C, π-stacking) drive crystal packing. Synthon analysis identifies recurring motifs (e.g., halogen-bonded dimers). Crystal engineering leverages these interactions to design cocrystals with tailored solubility or stability .

Q. How should researchers resolve contradictions between experimental and computational data?

  • Thermochemical discrepancies : Compare DFT-predicted vs. experimental heats of formation. Calibrate functionals using benchmark datasets (e.g., G2/97) .
  • Spectroscopic mismatches : Re-examine solvent effects (polarizable continuum models) or anharmonic corrections in vibrational frequency calculations .

Q. What methodologies assess biological interactions of this compound derivatives?

  • In vitro assays : Measure enzyme inhibition (e.g., acetylcholinesterase) via UV-Vis kinetics.
  • Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., kinases).
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization via confocal microscopy .

Q. How are thermodynamic stability and decomposition pathways evaluated?

  • DSC/TGA : Determine melting points and thermal degradation thresholds (e.g., >200°C stability).
  • Computational thermodynamics : Calculate Gibbs free energy changes for decomposition routes (e.g., dechlorination) using Gaussian software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.